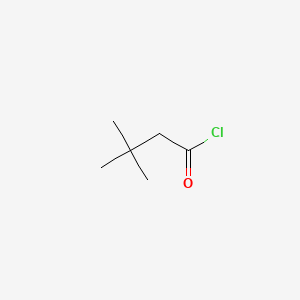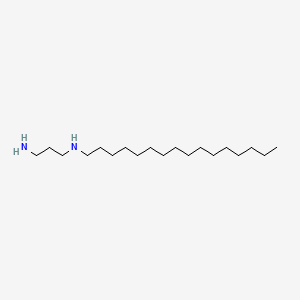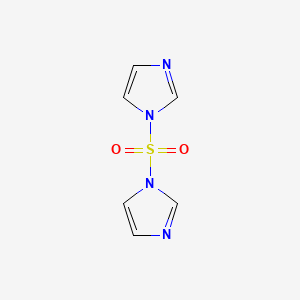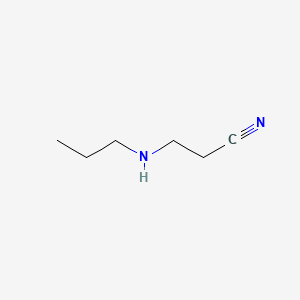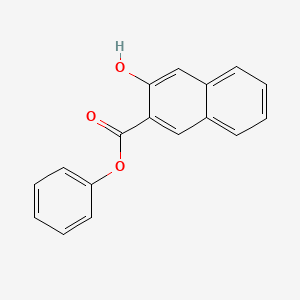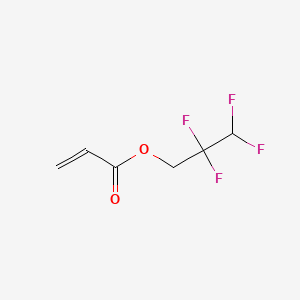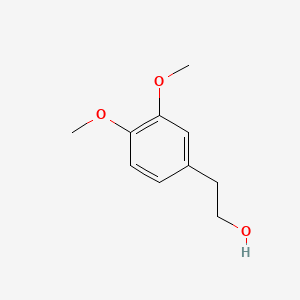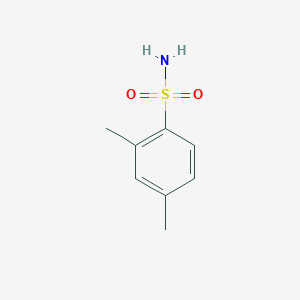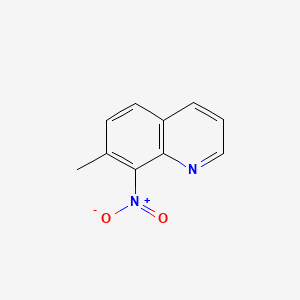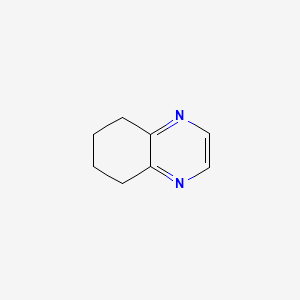
9-Vinylanthracene
Vue d'ensemble
Description
9-Vinylanthracene (9-VA) is a polycyclic aromatic hydrocarbon (PAH) compound that has been studied for its potential applications in the fields of organic synthesis and materials science. 9-VA is a member of the anthracene family, and its structure is composed of three fused benzene rings, with a vinyl group at the 9-position. It has a melting point of approximately 200°C and a boiling point of approximately 350°C. 9-VA is a colorless, crystalline solid with a strong aromatic odor.
Applications De Recherche Scientifique
Fluorescent Monomers in Molecular Imprinting Polymers (MIPs)
9-Vinylanthracene has been utilized in the creation of molecularly imprinted polymers (MIPs). Zhang et al. (2001) discussed the synthesis of 9-(guanidinomethyl)-10-vinylanthracene hydrochloride and its copolymerization in MIPs, demonstrating potential applications in targeted molecule binding and sensing due to its fluorescence properties and complexation with carboxylic acids (Zhang, Verboom, & Reinhoudt, 2001).
Surface Assembly and Molecular Interaction
This compound shows unique behavior in forming molecular assemblies on surfaces. Hossain et al. (2013) studied its reaction on H-terminated Si(100)-(2 × 1) surfaces under ultrahigh vacuum, observing both ordered and disordered assemblies. This behavior suggests applications in nanostructuring and surface chemistry (Hossain et al., 2013).
Quantum Chemical Study of Torsional Motions
The torsional motions of this compound have been investigated for their photophysical implications. Sakata (2005) used quantum chemical calculations to study these motions in both ground and excited states, providing insights into its photophysical behavior and potential applications in optical materials and sensors (Sakata, 2005).
Anionic Polymerization
Natori and Natori (2010) explored the anionic polymerization of this compound, indicating its use in creating luminescent materials. Their findings suggest applications in the development of new materials with unique optical properties (Natori & Natori, 2010).
Mécanisme D'action
Target of Action
9-Vinylanthracene is a compound that primarily targets the fluorescent dyes in optical imaging . These dyes are fundamental elements in optical imaging, enabling highly specific and non-invasive investigation of biomolecules .
Mode of Action
The compound interacts with its targets through a process known as aggregation-induced emission (AIE) . This process involves the intensification of emission upon aggregation . The compound exhibits AIE behavior upon forming aggregates at high concentrations, in viscous solvents, and when poorly solubilized .
Biochemical Pathways
The biochemical pathways affected by this compound involve the photopolymerization of monomers comprising UV-absorbing moieties . This process is activated by NIR exposure at 790nm using [CuII / (TPMA)]Br2 (TPMA=tris (2-pyridylmethyl)amine) in the ppm range and an alkyl bromide as an initiator .
Pharmacokinetics
For instance, its molecular weight is 204.27 g/mol , which could impact its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The result of this compound’s action is the intensified emission of fluorescent dyes upon aggregation . This property makes it a promising candidate for studying biomolecules and cellular changes in aqueous environments when aggregation formation occurs .
Action Environment
The action of this compound is influenced by environmental factors such as concentration, solvent viscosity, and solubility . The compound shows AIE behavior upon forming aggregates at high concentrations, in viscous solvents, and when poorly solubilized . Therefore, these factors can significantly influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
9-Vinylanthracene plays a significant role in biochemical reactions, particularly in the field of fluorescence imaging. It exhibits aggregation-induced emission (AIE) properties, which means its fluorescence intensity increases upon aggregation. This property makes it useful for studying biomolecules and cellular changes in aqueous environments. This compound interacts with various biomolecules, including proteins and enzymes, through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can be used to monitor pH changes, quantify globular proteins, and image cells using confocal microscopy .
Cellular Effects
This compound has been shown to influence various cellular processes. Its fluorescence properties allow it to be used as a probe for monitoring changes in intracellular environments. For example, it can be used to visualize mitochondrial phospholipids, nucleic acids, and tumor proteins. Additionally, this compound can affect cell signaling pathways and gene expression by interacting with specific biomolecules within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form aggregates in high concentrations or viscous solvents. These aggregates exhibit enhanced fluorescence, which can be used to study the interactions between this compound and other biomolecules. Density functional theory (DFT) calculations have been used to understand the structure-property relationships of this compound derivatives, providing insights into their binding interactions with biomolecules and their effects on gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It is relatively stable under standard laboratory conditions, but its fluorescence properties can be affected by factors such as temperature and solvent composition. Long-term studies have shown that this compound can maintain its fluorescence properties for extended periods, making it a reliable tool for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it can be used as a non-toxic fluorescent probe for imaging studies. At high doses, it may exhibit toxic effects, including cellular damage and disruption of normal cellular functions. It is essential to determine the appropriate dosage to avoid adverse effects while maximizing its imaging capabilities .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux and metabolite levels by binding to specific enzymes and altering their activity. These interactions can be used to study the metabolic processes within cells and understand the role of this compound in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments. Understanding the transport and distribution of this compound is crucial for optimizing its use in imaging and analytical applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus. This localization can affect its activity and function, making it a valuable tool for studying cellular processes at the subcellular level .
Propriétés
IUPAC Name |
9-ethenylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14/h2-11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOYZCQQQFAGRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29659-51-6 | |
| Record name | Anthracene, 9-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29659-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30179197 | |
| Record name | 9-Vinylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2444-68-0 | |
| Record name | 9-Vinylanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2444-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Vinylanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene, 9-ethenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Vinylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-vinylanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-VINYLANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3692NGE8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



